N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Overview
Description
Mechanism of Action
Target of Action
Zaleplon desethyl, like its parent compound Zaleplon, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system . Zaleplon desethyl binds selectively to the brain omega-1 receptor situated on the alpha subunit of the GABA-A/chloride ion channel receptor complex .
Mode of Action
Zaleplon desethyl exerts its action through subunit modulation of the GABA-BZ receptor chloride channel macromolecular complex . This interaction potentiates the binding of t-butyl-bicyclophosphorothionate (TBPS), a chloride channel blocker . The modulation of this receptor complex enhances GABAergic inhibition of neurotransmission in the central nervous system .
Biochemical Pathways
The primary biochemical pathway involved in the action of Zaleplon desethyl is the GABAergic system . By modulating the GABA-BZ receptor complex, Zaleplon desethyl enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . This results in the sedative, anxiolytic, muscle relaxant, and anticonvulsive effects observed with this compound .
Pharmacokinetics
Zaleplon desethyl is metabolized to a lesser extent by cytochrome P450 (CYP) 3A4 to form desethylzaleplon, which is quickly converted, presumably by aldehyde oxidase, to 5-oxo-desethylzaleplon . These oxidative metabolites are then converted to glucuronides and eliminated in urine . The rapid absorption and short elimination half-life of Zaleplon desethyl contribute to its quick onset of action and short duration of effect .
Result of Action
The molecular and cellular effects of Zaleplon desethyl’s action primarily involve the enhancement of GABAergic inhibition in the central nervous system . This results in a decrease in neuronal excitability, leading to the compound’s sedative and hypnotic effects .
Action Environment
The action, efficacy, and stability of Zaleplon desethyl can be influenced by various environmental factors. For instance, the presence of certain drugs, such as azole antifungals and certain anti-seizure medicines, can affect liver enzymes that remove Zaleplon desethyl from the body, potentially impacting its action . Additionally, high-fat meals can prevent the drug from working properly, suggesting that dietary factors can also influence its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that N-Desethyl-Zaleplon is formed in the presence of NADPH by microsomes from the liver of rats and monkeys, and its formation is strongly suggested to be mediated by a number of cytochrome P-450 isoforms, such as 3A, 2C, and 2D subfamilies .
Cellular Effects
Its parent compound, Zaleplon, has been shown to have sedative and hypnotic effects, reducing the number of awakenings, shortening the time to sleep onset, and extending sleep duration .
Molecular Mechanism
It is known that Zaleplon, the parent compound, works by binding to the γ-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex .
Metabolic Pathways
It is known that N-Desethyl-Zaleplon is formed in the presence of NADPH by microsomes from the liver of rats and monkeys, and its formation is strongly suggested to be mediated by a number of cytochrome P-450 isoforms, such as 3A, 2C, and 2D subfamilies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide involves the reaction of N-[3-(dimethylamino)-1-oxo-2-propenyl]phenylacetamide with 3-amino-4-cyanopyrazole under acidic conditions . The reaction medium typically comprises a mixture of water and a water-miscible organic compound . The process requires careful control of reaction conditions to ensure the formation of the desired product and minimize impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of Zaleplon metabolism.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: As a metabolite of Zaleplon, it is relevant in pharmacokinetic and pharmacodynamic studies.
Industry: The compound is used in the development and testing of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: The parent compound, used as a sedative-hypnotic drug.
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide: A regioisomer of Zaleplon.
Uniqueness
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide is unique due to its specific structure and role as a metabolite of Zaleplon. Its distinct chemical properties and biological activity make it a valuable compound for research and pharmaceutical applications.
Biological Activity
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide, also known as a derivative of zaleplon, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is part of a broader class of pyrazolopyrimidines that exhibit various therapeutic effects, including sedative and anxiolytic properties. The following sections detail the synthesis, biological evaluation, and research findings related to this compound.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 281.28 g/mol. Its structure features a cyanopyrazolo-pyrimidine moiety attached to a phenyl-acetamide group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H11N5O |
Molecular Weight | 281.28 g/mol |
IUPAC Name | This compound |
CAS Number | 9993635 |
Pharmacological Effects
Research indicates that this compound exhibits notable sedative and anxiolytic effects. It acts primarily as a positive modulator of the GABA_A receptor, similar to other benzodiazepine-like compounds. This modulation enhances inhibitory neurotransmission in the central nervous system (CNS), leading to its calming effects.
Case Studies and Research Findings
- Sedative and Anxiolytic Activity :
- Anticonvulsant Properties :
- Neuroprotective Effects :
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Sedative | Reduced locomotor activity | |
Anticonvulsant | Decreased seizure frequency | |
Neuroprotective | Increased neuronal viability |
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The process typically includes:
- Formation of the pyrazolopyrimidine core through cyclization reactions.
- Coupling reactions to attach the phenyl group.
- Acetylation to form the final acetamide derivative.
This multi-step synthesis requires careful optimization to yield high purity and yield.
Properties
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZTXQJFDPOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433888 | |
Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-01-6 | |
Record name | Zaleplon desethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESESETHYLZALEPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6S8C8MX0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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